

A Technical Guide to the Spectroscopic Analysis of Ditolamide

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Compound of Interest

Compound Name: *Ditolamide*

Cat. No.: *B1330075*

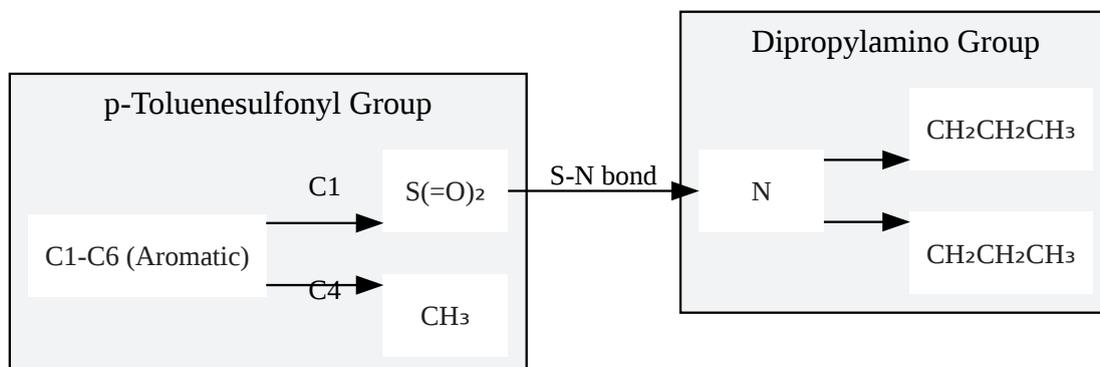
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This technical guide offers a comprehensive overview of the core spectroscopic methodologies for the structural elucidation and characterization of **Ditolamide**. Designed for researchers, scientists, and drug development professionals, this document provides not only procedural steps but also the underlying scientific rationale for key experimental choices. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting predicted data based on the known chemical structure of **Ditolamide**.

Introduction to Ditolamide

Ditolamide, with the IUPAC name N,N-Dipropyl-p-toluenesulfonamide, is an organic compound with the chemical formula $\text{C}_{13}\text{H}_{21}\text{NO}_2\text{S}$.^{[1][2]} Its structure consists of a p-toluenesulfonyl group bonded to a dipropylamino moiety. Understanding its three-dimensional structure and functional groups is paramount for quality control, metabolism studies, and further development. Spectroscopic analysis provides the necessary tools to confirm its identity and purity non-destructively.

The molecular weight of **Ditolamide** is 255.38 g/mol.^{[2][3]} This guide will systematically break down the expected spectroscopic signature of this molecule.



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Caption: Chemical structure of **Ditolamide** (N,N-Dipropyl-p-toluenesulfonamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the specific carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecule's connectivity.[4]

¹H NMR Spectroscopy: Proton Environments

In ¹H NMR, the chemical shift, integration, and signal splitting (multiplicity) provide a detailed map of the protons in the molecule.[5][6] For **Ditolamide**, we expect to see distinct signals for the aromatic protons, the aliphatic protons of the two propyl chains, and the methyl protons on the aromatic ring.

Predicted ¹H NMR Data Summary

Assigned Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic (H _a , H _{a'})	~ 7.7	Doublet (d)	2H	Protons ortho to the electron-withdrawing SO ₂ group are deshielded.[7]
Aromatic (H _e , H _{e'})	~ 7.3	Doublet (d)	2H	Protons meta to the SO ₂ group (ortho to CH ₃) are less deshielded.[7]
Propyl (α -CH ₂)	~ 3.1	Triplet (t)	4H	Adjacent to the electronegative nitrogen atom, causing deshielding. Split by the adjacent β -CH ₂ . [5]
Propyl (β -CH ₂)	~ 1.6	Sextet	4H	Split by both the α -CH ₂ and γ -CH ₃ groups.
Propyl (γ -CH ₃)	~ 0.9	Triplet (t)	6H	Terminal methyl group, highly shielded. Split by the adjacent β -CH ₂ . [7]
Tolyl (CH ₃)	~ 2.4	Singlet (s)	3H	Aromatic methyl group with no adjacent protons to couple with. [5]

¹³C NMR Spectroscopy: The Carbon Skeleton

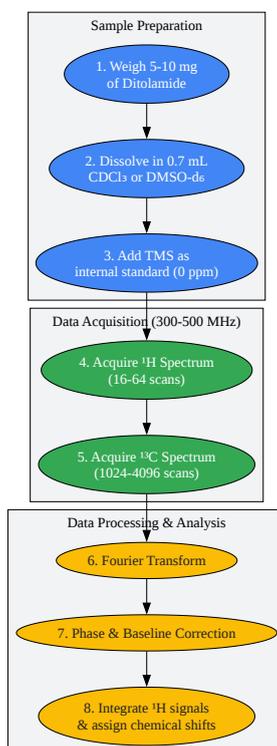
Proton-decoupled ¹³C NMR provides a signal for each chemically non-equivalent carbon atom. [4][8] This technique is invaluable for confirming the total number of unique carbons and identifying their functional type (e.g., aromatic, aliphatic, carbonyl-like).[9]

Predicted ¹³C NMR Data Summary

Assigned Carbon	Predicted Chemical Shift (δ, ppm)	Rationale
Aromatic (C-SO ₂)	~ 144	Quaternary carbon attached to the sulfonyl group, deshielded.
Aromatic (C-CH ₃)	~ 135	Quaternary carbon attached to the methyl group.
Aromatic (CH, ortho)	~ 129	Aromatic CH carbons ortho to the sulfonyl group.
Aromatic (CH, meta)	~ 127	Aromatic CH carbons meta to the sulfonyl group.
Propyl (α-CH ₂)	~ 49	Carbon directly bonded to nitrogen is deshielded.[10]
Propyl (β-CH ₂)	~ 22	Standard aliphatic carbon.
Tolyl (CH ₃)	~ 21	Aromatic methyl carbon.[9]
Propyl (γ-CH ₃)	~ 11	Terminal methyl carbon, highly shielded.[9]

Experimental Protocol: NMR

A robust and reproducible protocol is essential for acquiring high-quality NMR data.



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Caption: Standard workflow for NMR spectroscopic analysis of **Ditolamide**.

Causality in Experimental Choices:

- Solvent Selection: Chloroform-d (CDCl₃) is chosen for its ability to dissolve a wide range of organic compounds and its single, easily identifiable solvent peak.
- Internal Standard: Tetramethylsilane (TMS) is used because its protons are highly shielded, providing a reference signal at 0 ppm that rarely interferes with analyte signals.[5]
- Number of Scans: More scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope, necessitating signal averaging to achieve a sufficient signal-to-noise ratio.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites

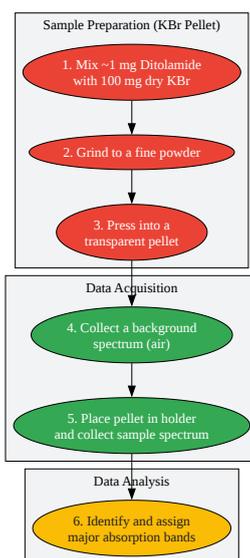
molecular vibrations (stretching, bending).[12] For **Ditolamide**, the key absorptions will arise from the sulfonamide group, the aromatic ring, and the aliphatic chains.

Predicted IR Data Summary

Functional Group	Characteristic Absorption (cm ⁻¹)	Vibration Type	Rationale
Sulfonamide (S=O)	~1350-1300 (strong)	Asymmetric Stretch	The S=O double bonds are strong absorbers, providing a highly diagnostic peak.
Sulfonamide (S=O)	~1160-1120 (strong)	Symmetric Stretch	A second characteristic strong peak for the sulfonamide group.
Aromatic C-H	~3100-3000 (medium)	Stretch	C-H bonds on sp ² hybridized carbons absorb at a higher frequency than those on sp ³ carbons.[13] [14]
Aliphatic C-H	~2960-2850 (strong)	Stretch	C-H bonds on sp ³ hybridized carbons from the propyl and methyl groups.[14]
Aromatic C=C	~1600-1450 (medium, multiple)	In-ring Stretch	These absorptions confirm the presence of the benzene ring. [14]
C-N	~1350-1250 (medium)	Stretch	Absorption for the carbon-nitrogen single bond.

Experimental Protocol: FTIR

The protocol for Fourier-Transform Infrared (FTIR) spectroscopy is straightforward and provides rapid results.



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Caption: Workflow for FTIR analysis using the KBr pellet method.

Causality in Experimental Choices:

- **KBr Pellet Method:** This solid-state method is chosen to avoid interference from solvent absorption bands. Potassium bromide (KBr) is IR-transparent in the typical analysis range (4000-400 cm^{-1}).
- **Background Scan:** A background spectrum of the ambient environment is collected first and automatically subtracted from the sample spectrum. This self-validating step removes interfering signals from atmospheric CO_2 and water vapor, ensuring that the final spectrum is solely from the analyte.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[15] It is the definitive technique for

confirming molecular weight and can offer structural insights through the analysis of fragmentation patterns.[16]

For **Ditolamide** (MW = 255.38), we expect the molecular ion peak (M^+) to appear at $m/z \approx 255$.

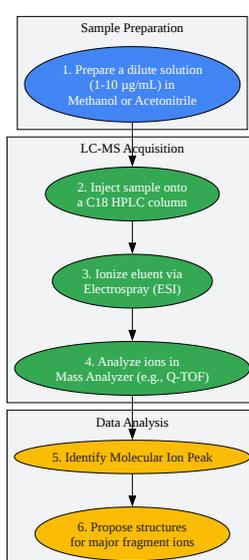
Predicted Fragmentation Pattern

The ionization process in a mass spectrometer imparts significant energy into the molecule, causing it to fragment at its weakest bonds.

- Molecular Ion (M^+): $m/z = 255$
- Fragment 1 (Loss of propyl radical): $[M - C_3H_7]^+ \rightarrow m/z = 212$
- Fragment 2 (Tolylsulfonyl cation): $[CH_3C_6H_4SO_2]^+ \rightarrow m/z = 155$
- Fragment 3 (Tolyl cation): $[CH_3C_6H_4]^+ \rightarrow m/z = 91$ (This is the tropylium ion, a very common and stable fragment for toluene-containing compounds).

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before they enter the mass spectrometer.



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Caption: General workflow for LC-MS analysis of **Ditolamide**.

Causality in Experimental Choices:

- Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules. It typically produces an intact molecular ion ($[M+H]^+$ or $[M+Na]^+$), which simplifies the determination of molecular weight.
- High-Resolution MS (e.g., Q-TOF): Using a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) allows for the determination of the exact mass of the molecular ion and its fragments. This data can be used to confirm the elemental composition, providing an extra layer of validation for the proposed structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous identification and structural characterization of **Ditolamide**. 1H and ^{13}C NMR reveal the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups like the sulfonamide and aromatic ring, and Mass Spectrometry validates the molecular weight and provides structural clues through fragmentation analysis. The protocols and predicted data outlined in this guide serve as a robust framework for researchers engaged in the analysis of **Ditolamide** and structurally related compounds.

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